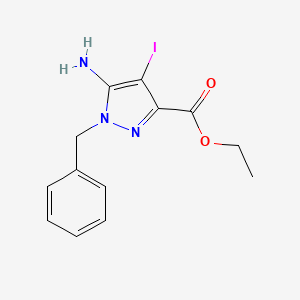

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13502356

Molecular Formula: C13H14IN3O2

Molecular Weight: 371.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14IN3O2 |

|---|---|

| Molecular Weight | 371.17 g/mol |

| IUPAC Name | ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H14IN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 |

| Standard InChI Key | QLQSUMRJCOZXDO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate, reflecting its substitution pattern. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at positions 1, 3, 4, and 5. Key features include:

-

Position 1: A benzyl group () attached to nitrogen.

-

Position 3: A carboxylate ester ().

-

Position 4: An iodine atom.

-

Position 5: An amino group ().

The SMILES notation (CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2) and InChIKey (QLQSUMRJCOZXDO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration.

Synthesis and Optimization

The synthesis of ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate involves multi-step protocols typical of pyrazole derivatives. Automated systems are often employed to enhance yield and purity. A generalized approach includes:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

-

Functionalization:

Example Reaction Scheme:

Optimization focuses on controlling regioselectivity during iodination and minimizing side reactions. Solvent selection (e.g., DMF or THF) and temperature gradients (0–60°C) are critical for achieving >80% yields .

Physicochemical Properties

The compound’s low water solubility and moderate lipophilicity () suggest suitability for lipid-rich biological environments. The amino group’s basicity () influences protonation states under physiological conditions .

Biological Activities and Mechanisms

While direct studies on this compound are sparse, pyrazole analogs exhibit diverse bioactivities:

Anti-Inflammatory Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed against epidermal growth factor receptor (EGFR), surpassing erlotinib . The iodine atom in this compound may enhance halogen bonding with target proteins, improving binding affinity.

Antimicrobial Effects

The amino and iodine groups enhance interactions with bacterial enzymes. For instance, 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles exhibited MAO-B inhibitory activity () .

Research Gaps and Future Directions

-

Target Identification: Elucidate specific molecular targets (e.g., kinases, GPCRs) through proteomic studies.

-

Structure-Activity Relationships (SAR): Systematically modify substituents (e.g., replacing iodine with bromine) to optimize potency.

-

In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.

-

Formulation Development: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume